molecular formula C16H12ClFN2O3S2 B2926260 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide CAS No. 895467-26-2

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2926260
CAS No.: 895467-26-2
M. Wt: 398.85
InChI Key: YMYFJLBMUCMIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound designed for advanced pharmaceutical and neuroscientific research. Its structure incorporates a 4-fluorobenzo[d]thiazol-2-amine moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities and frequent appearance in compounds targeting the central nervous system . The molecule is further functionalized with a (4-chlorophenyl)sulfonyl group, a feature common in compounds investigated for their potential bioactivity and pharmacokinetic properties . The strategic fusion of these subunits suggests potential for investigating its interactions with neurological targets. Researchers may find value in this compound as a chemical probe for studying neurodegenerative pathways or as a key intermediate in the synthesis of novel therapeutic candidates. Patents covering related chemical series highlight the research interest in such structures for potential applications in disorders like Parkinson's and Alzheimer's disease . This compound is offered exclusively as a tool for scientific inquiry. For Research Use Only . Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYFJLBMUCMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H14ClFN2O2SC_{16}H_{14}ClFN_2O_2S. The structure features a sulfonamide group, which is often associated with various pharmacological properties. The presence of the 4-chlorophenyl and 4-fluorobenzo[d]thiazol moieties contributes to its biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it acts as an inhibitor of IspF, a key enzyme in the isoprenoid biosynthesis pathway, which is vital for bacterial survival .
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of pathogens, potentially making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

A study published in 2017 explored the crystal structure of related compounds and their biological implications. It highlighted weak intramolecular interactions that stabilize the molecular conformation, potentially influencing biological activity .

Another investigation focused on the compound's interaction with target proteins, revealing significant binding affinity that suggests potential therapeutic applications .

Biological Activity Summary Table

Activity Type Description References
Enzyme InhibitionInhibits IspF enzyme involved in bacterial metabolism
AntimicrobialEffective against various pathogens
Anti-inflammatoryExhibits properties typical of sulfonamides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.